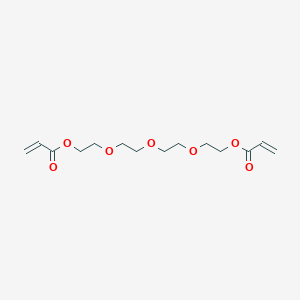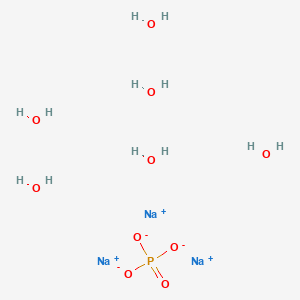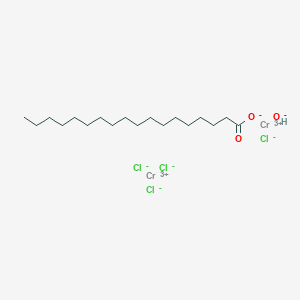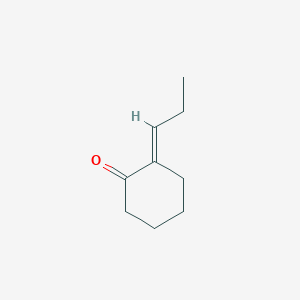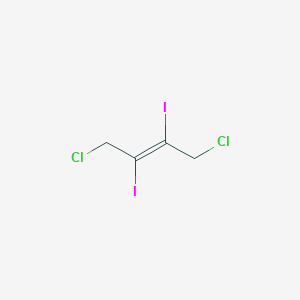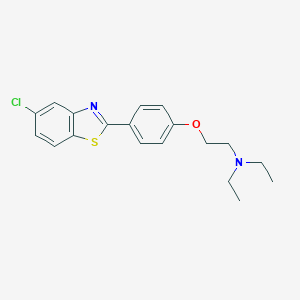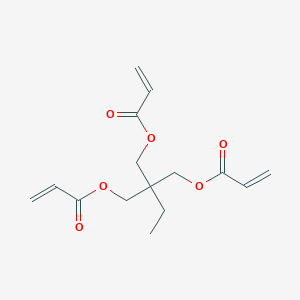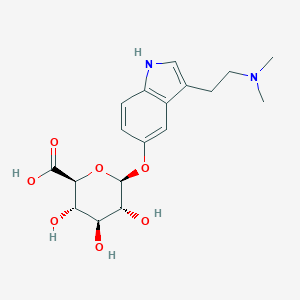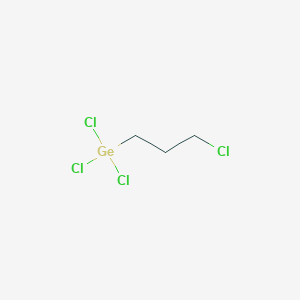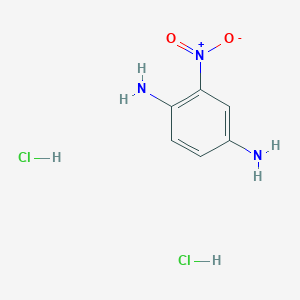
1,4-Benzenediamine, 2-nitro-, hydrochloride (1:2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenediamine, 2-nitro-, hydrochloride (1:2) is a chemical compound that is commonly referred to as 2-nitro-1,4-phenylenediamine hydrochloride. This compound is widely used in scientific research due to its unique properties and potential applications. In
Scientific Research Applications
2-nitro-1,4-phenylenediamine hydrochloride has a wide range of potential applications in scientific research. One of the most common uses of this compound is in the development of new drugs and therapies. The compound has been shown to have anti-tumor properties and may be useful in the treatment of various types of cancer. Additionally, it has been studied as a potential treatment for other diseases, including Parkinson's disease and Alzheimer's disease.
Mechanism Of Action
The mechanism of action of 2-nitro-1,4-phenylenediamine hydrochloride is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. This inhibition can lead to the death of cancer cells and may also help to slow the progression of other diseases.
Biochemical And Physiological Effects
Studies have shown that 2-nitro-1,4-phenylenediamine hydrochloride can have a range of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and may also have antioxidant properties. Additionally, it has been studied for its potential to protect against DNA damage and to reduce inflammation in the body.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-nitro-1,4-phenylenediamine hydrochloride in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer growth and for developing new cancer treatments. However, there are also some limitations to the use of this compound in lab experiments. For example, it can be difficult to control the concentration of the compound in cell cultures, and it may also have toxic effects on non-cancerous cells.
Future Directions
There are many potential future directions for research on 2-nitro-1,4-phenylenediamine hydrochloride. One area of interest is the development of new cancer therapies based on the compound's anti-tumor properties. Additionally, researchers may explore the use of the compound in the treatment of other diseases, such as Parkinson's and Alzheimer's disease. Further studies may also be conducted to better understand the mechanism of action of the compound and to identify any potential side effects or limitations to its use.
Conclusion:
In conclusion, 2-nitro-1,4-phenylenediamine hydrochloride is a valuable compound for scientific research due to its unique properties and potential applications. The compound has been shown to have anti-tumor properties and may be useful in the development of new cancer therapies. Additionally, it has been studied for its potential to treat other diseases and to protect against DNA damage and inflammation. While there are some limitations to its use in lab experiments, there are many potential future directions for research on this compound.
Synthesis Methods
The synthesis of 2-nitro-1,4-phenylenediamine hydrochloride involves the reaction of 2-nitroaniline with hydrochloric acid and sodium nitrite. This reaction results in the formation of a diazonium salt, which is then coupled with 1,4-phenylenediamine to yield the final product. The reaction is typically performed in an acidic environment and requires careful control of temperature and reaction conditions to ensure a high yield of the desired product.
properties
CAS RN |
18266-52-9 |
|---|---|
Product Name |
1,4-Benzenediamine, 2-nitro-, hydrochloride (1:2) |
Molecular Formula |
C6H9Cl2N3O2 |
Molecular Weight |
226.06 g/mol |
IUPAC Name |
2-nitrobenzene-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C6H7N3O2.2ClH/c7-4-1-2-5(8)6(3-4)9(10)11;;/h1-3H,7-8H2;2*1H |
InChI Key |
VTJQZXFQQIDLRW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])N.Cl.Cl |
Canonical SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])N.Cl.Cl |
Other CAS RN |
18266-52-9 |
Related CAS |
5307-14-2 (Parent) |
synonyms |
2-nitrobenzene-1,4-diamine dihydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




